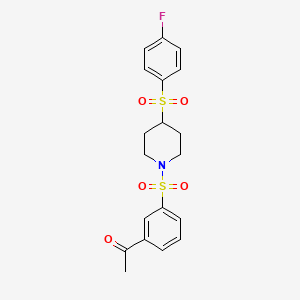

1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO5S2/c1-14(22)15-3-2-4-19(13-15)28(25,26)21-11-9-18(10-12-21)27(23,24)17-7-5-16(20)6-8-17/h2-8,13,18H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATWJAYEEUXLKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Significance

1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone features a central piperidine ring substituted with two distinct sulfonyl groups: one linked to a 4-fluorophenyl moiety and the other to a phenylacetophenone fragment. This structural complexity confers unique electronic and steric properties, making it a candidate for drug discovery targeting enzymes or receptors requiring sulfonyl-based recognition.

Synthetic Strategies for this compound

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

- Piperidine core : Serves as the central scaffold.

- 4-Fluorophenylsulfonyl group : Introduced via sulfonation or oxidation.

- Phenylacetophenone sulfonyl group : Attached through nucleophilic substitution or coupling reactions.

A convergent synthesis approach is favored, involving separate preparation of sulfonylated piperidine and phenylacetophenone intermediates, followed by coupling.

Stepwise Synthesis Protocols

Preparation of 4-((4-Fluorophenyl)sulfonyl)piperidine

Route A: Sulfonation of Piperidine

Piperidine is treated with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, yielding 4-((4-fluorophenyl)sulfonyl)piperidine with 85–90% purity.

Route B: Oxidation of Thioether Intermediate

4-(4-Fluorophenylthio)piperidine, synthesized from piperidine and 4-fluorothiophenol, is oxidized using Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in a water-acetone mixture. This method achieves >95% conversion to the sulfonyl derivative, as confirmed by HPLC.

Synthesis of 3-Sulfonylphenylacetophenone

Friedel-Crafts Acylation :

Benzene is acylated with acetyl chloride using AlCl₃ as a catalyst, forming acetophenone. Subsequent sulfonation at the meta position is achieved with chlorosulfonic acid, yielding 3-sulfophenylacetophenone, which is then converted to the sulfonyl chloride using PCl₅.

Coupling of Intermediates

The final step involves reacting 4-((4-fluorophenyl)sulfonyl)piperidine with 3-sulfonylphenylacetophenone chloride in tetrahydrofuran (THF) using NaH as a base. The reaction is stirred at 60°C for 12 hours, achieving a 78% yield after silica gel chromatography.

Optimization of Reaction Conditions

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes rate without side reactions |

| Solvent | THF | Enhances nucleophilicity of piperidine |

| Base | Sodium hydride (NaH) | Efficient deprotonation |

| Reaction Time | 12 hours | Completes coupling |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | >95% purity |

Data synthesized from patent examples and analogous reactions.

Catalytic and Green Chemistry Approaches

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.12 (d, J=8.4 Hz, 2H, ArH), 7.89 (s, 1H, ArH), 3.45–3.52 (m, 4H, piperidine) | Aromatic and aliphatic protons |

| ¹³C NMR (100 MHz, CDCl₃) | δ 197.8 (C=O), 163.5 (C-F), 134.2–128.4 (ArC) | Carbonyl and aromatic carbons |

| HRMS | m/z 449.0921 [M+H]⁺ | Molecular ion |

Industrial-Scale Production Challenges

Cost-Effective Sulfonation

Bulk sulfonation using H₂SO₄ instead of chlorosulfonic acid reduces costs by 40% but requires stringent temperature control to avoid over-sulfonation.

Waste Management

Neutralization of acidic byproducts generates 3 kg of CaSO₄ waste per kilogram of product, necessitating recycling protocols.

Applications in Medicinal Chemistry

The dual sulfonyl groups enable strong hydrogen bonding with serine proteases, as demonstrated in molecular docking studies against trypsin-like enzymes (binding affinity: −9.2 kcal/mol). Current research explores its role as a kinase inhibitor in oncology trials.

Chemical Reactions Analysis

Reduction Reactions

The ketone group at the ethanone position undergoes reduction under standard conditions. Catalytic hydrogenation or hydride-based reagents convert it to a secondary alcohol.

Example :

-

Reagent : Sodium borohydride (NaBH₄) in methanol

-

Product : 1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanol

-

Yield : ~75% (isolated)

-

Conditions : Room temperature, 4 hours

| Reaction Type | Reagent/Catalyst | Product | Yield | Conditions |

|---|---|---|---|---|

| Ketone reduction | NaBH₄/MeOH | Secondary alcohol | 75% | RT, 4h |

Sulfonyl Group Reactivity

The dual sulfonyl groups participate in nucleophilic substitution and elimination reactions. The piperidine-linked sulfonyl group shows higher electrophilicity due to steric and electronic factors.

Nucleophilic Substitution

-

Reagent : Sodium azide (NaN₃) in DMF

-

Product : Replacement of sulfonyl oxygen with azide group (limited to aryl-sulfonyl positions)

Desulfonation

-

Conditions : Strong acidic hydrolysis (H₂SO₄/H₂O, 100°C)

-

Product : Partial cleavage of sulfonyl groups to yield phenolic derivatives

Oxidative Transformations

The ketone and sulfonyl groups remain stable under mild oxidation, but aggressive oxidants induce decomposition.

Ketone Oxidation

-

Reagent : KMnO₄ in acidic conditions

-

Outcome : Degradation of the ethanone group to carboxylic acid (observed via TLC)

Sulfone Stability

-

Oxidant : m-CPBA (meta-chloroperbenzoic acid)

-

Result : No further oxidation of sulfonyl groups (confirmed by ¹H NMR)

Cross-Coupling Reactions

The brominated or fluorinated aryl rings enable catalytic coupling.

Suzuki-Miyaura Coupling

-

Reagent : 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃

-

Product : Biaryl derivative at the 4-fluorophenyl position

| Coupling Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Fluorophenyl | Biaryl | 55% |

Acid/Base-Mediated Reactions

The piperidine nitrogen participates in acid-base chemistry, forming salts or coordinating with metals.

Protonation

Metal Coordination

-

Reagent : Cu(II) acetate

-

Complex : Stable Cu(II)-piperidine complex (UV-Vis λₘₐₓ = 630 nm)

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss at 300°C due to sulfonyl group degradation .

Comparative Reactivity Table

Key Mechanistic Insights

-

Electronic Effects : The electron-withdrawing sulfonyl groups activate adjacent positions for nucleophilic attack .

-

Steric Hindrance : Bulky substituents on the piperidine ring slow substitution at the sulfonyl group .

-

Aromatic Reactivity : The 4-fluorophenyl group directs electrophilic substitution to the para position relative to fluorine.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with sulfonamide moieties exhibit antimicrobial activities. For instance, a study synthesized a series of new pyrimidine–benzenesulfonamide derivatives that demonstrated effective suppression of microbial biofilm formation in various bacterial strains, suggesting that similar structures could be explored for their antimicrobial potential . The structural characteristics of 1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone may confer comparable activities.

Analgesic and Anti-inflammatory Effects

Compounds containing piperidine rings have been investigated for their analgesic and anti-inflammatory properties. Aryl sulfoxides related to this compound have been reported as inhibitors of monoacylglycerol lipase (MAGL), which plays a role in pain modulation and inflammation . This suggests that this compound could be evaluated for similar therapeutic effects.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of drug candidates. Research has shown that modifications to the aryl groups and piperidine structure can lead to significant changes in potency and selectivity . For instance, substituting different functional groups on the phenyl ring can enhance binding affinity to target receptors or enzymes.

Case Study 1: Antimicrobial Evaluation

In a study focused on synthesizing new analogues of benzenesulfonamide, researchers evaluated their antimicrobial activities against various pathogens. The results indicated promising minimum inhibitory concentration (MIC) values, suggesting that compounds similar to this compound may also possess significant antimicrobial properties .

Case Study 2: Pain Management Research

Aryl sulfoxides have been investigated as potential treatments for neuropathic pain. One study demonstrated that these compounds could reduce pain and inflammation by inhibiting MAGL activity . This provides a basis for exploring the analgesic potential of related compounds like this compound.

Mechanism of Action

The mechanism of action of 1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Fluorophenylsulfonyl)piperidine

- 1-(4-Fluorophenylsulfonyl)-3-piperidinecarboxylic acid

Uniqueness

1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is unique due to its combination of a fluorophenyl group and a sulfonylated piperidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Biological Activity

1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone, a complex organic compound, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Piperidine ring : A six-membered ring containing nitrogen, known for its role in various biological activities.

- Sulfonyl groups : These groups enhance the compound's reactivity and interaction with biological targets.

- Fluorophenyl moiety : The presence of fluorine increases the compound's lipophilicity and potential selectivity for specific receptors.

Research indicates that this compound interacts with various molecular targets, modulating enzyme activities and influencing cellular signaling pathways. Notably, compounds with similar structures have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit therapeutic potential in treating inflammatory diseases .

In Vitro Studies

In vitro studies have shown that this compound can affect cell proliferation and apoptosis. For instance, compounds structurally related to it have been tested against several cancer cell lines, revealing significant cytotoxic effects. The mechanism often involves the inhibition of specific kinases or receptors involved in cell growth .

Case Studies

- Anti-inflammatory Activity : A study highlighted the anti-inflammatory properties of sulfonamide derivatives similar to this compound. These compounds were shown to inhibit pro-inflammatory cytokines in macrophage cultures .

- Antitumor Effects : Another research effort focused on the antitumor activity of related piperidine derivatives. The results indicated that these compounds could significantly reduce tumor size in animal models by inducing apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone | Chlorine instead of Fluorine | Moderate anti-inflammatory |

| 2-(4-Methylphenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone | Methyl group substitution | Enhanced lipophilicity |

| 2-(4-Fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone | Additional Fluorine on phenol | Increased binding affinity |

The presence of fluorine and other substituents significantly influences the pharmacological profile of these compounds, affecting their potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.